1-(4-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one
Description
BenchChem offers high-quality 1-(4-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN6OS/c1-17-29-22-8-4-5-9-23(22)33(17)15-14-25-31-26-20-6-2-3-7-21(20)30-27(34(26)32-25)36-16-24(35)18-10-12-19(28)13-11-18/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBAWQFIFSYCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a 4-chlorophenyl moiety linked to a sulfanyl group and a triazoloquinazoline structure. The presence of these functional groups suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives of triazoloquinazolines possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : The benzodiazole component is known for its ability to modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer proliferation or inflammation.
- Interference with Cellular Signaling Pathways : It could modulate key signaling pathways such as the MAPK or PI3K/Akt pathways, which are crucial in cell survival and proliferation.
- DNA Interaction : The heterocyclic structures may interact with DNA, leading to apoptosis in cancer cells.
Anticancer Activity
A study conducted on various derivatives of triazoloquinazolines showed that compounds featuring the triazole ring exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The mechanism was primarily through apoptosis induction via caspase activation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazoloquinazoline Derivative | MCF-7 | 5.6 | Apoptosis |
| Triazoloquinazoline Derivative | HCT116 | 4.9 | Apoptosis |
Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Benzodiazole Derivative | Staphylococcus aureus | 25 |
| Benzodiazole Derivative | Escherichia coli | 30 |
Anti-inflammatory Effects
Research has indicated that compounds containing the benzodiazole moiety can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
